1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a tetrahydroquinazoline-dione core substituted with a (2,5-dimethylphenyl)methyl group at position 1 and a 4-ethylphenyl group at position 3. Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL, which is widely utilized for small-molecule refinement .
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-4-19-11-13-21(14-12-19)27-24(28)22-7-5-6-8-23(22)26(25(27)29)16-20-15-17(2)9-10-18(20)3/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYWZUJYTJGZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tetrahydroquinazoline-dione scaffold is a versatile platform for chemical modification. Below, key analogs are compared to highlight structural and functional differences:
3-(2-{[(2-methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Substituents: A (2-methoxyphenyl)methyl group is attached via an ethylamino linker.
- The ethylamino linker introduces conformational flexibility, which may influence binding interactions.
- Hypothetical Properties : Increased solubility due to methoxy groups; moderate molecular weight (~380–400 g/mol).
7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Substituents : A piperazine-carbonyl group linked to a 2,5-dimethylphenyl moiety and a 4-methylphenyl group.
- Key Features : The piperazine ring introduces basicity, which could enhance solubility in acidic environments. The carbonyl group may participate in hydrogen bonding, affecting target affinity.
- Reported Data : Molecular weight = 468.55 g/mol; CAS 892276-79-7.
Target Compound: 1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Substituents : Bulky (2,5-dimethylphenyl)methyl and 4-ethylphenyl groups.
- Steric hindrance from the 2,5-dimethylphenyl group may reduce binding to certain targets.
- Hypothetical Properties : Molecular weight ~420–440 g/mol; lower solubility in aqueous media compared to methoxy-substituted analogs.
Table 1: Structural and Hypothetical Property Comparison
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